4-Ethylphenol-D10
Overview
Description
4-Ethylphenol-D10 is the labelled analogue of 4-Ethylphenol . It is used to synthesize 5-HT1A receptor agonists endowed with antinociceptive activity in vivo .
Synthesis Analysis
4-Ethylphenol-D10 is primarily effective in the dehydrogenation of para-substituted phenols . The reaction is started by a hydride transfer from the substrate to the N5 position of the FAD .Molecular Structure Analysis
The molecular formula of 4-Ethylphenol-D10 is C8D10O . The IUPAC Standard InChI of the unlabelled compound is InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 .Scientific Research Applications
Biosynthesis in Escherichia coli
4-Ethylphenol (4-EP) has been synthesized in engineered Escherichia coli, presenting a new strategy for biosynthesis from simple sugars. This could be a foundation for future large-scale industrial applications, especially relevant in pharmaceutical and food industries. The synthesis involves the genes tal, pad, and vpr, encoding enzymes crucial for the conversion of simple carbon sources to 4-EP (Zhang, Long & Ding, 2020).
Production in Dekkera bruxellensis
Studies have shown that the yeast Dekkera bruxellensis converts p-coumaric acid into 4-ethylphenol under specific conditions. This process is significant in the context of wine production, where 4-EP impacts the flavor profile (Dias et al., 2003).
Role in Wine Aroma
The concentration of 4-ethylphenol and its derivatives in wine has been studied for its impact on aroma. Methods like gas chromatography-mass spectrometry have been used for analysis, highlighting its significance in the sensory characteristics of red wine (Pollnitz, Pardon & Sefton, 2000).
Biotransformations by Pseudomonas putida
4-Ethylphenol methylenehydroxylase from Pseudomonas putida has been studied for its ability to act on a range of 4-alkylphenols. This has implications for producing chiral alcohols and understanding the enzyme's activity with different substrates (Hopper & Cottrell, 2003).
Electrochemical Sensing in Wine
Molecularly imprinted polymers have been developed for sensitive and selective determination of 4-ethylphenol in wine. This electrochemical sensor can quantify 4-ethylphenol, demonstrating its utility in quality control and analysis in the wine industry (Domínguez-Renedo et al., 2020).
Environmental Impact Studies
Although focusing on derivatives like 4-nonylphenol, studies have examined the environmental impacts and toxicity of these compounds. This research is crucial in understanding the ecological consequences of alkylphenols (Bettinetti & Provini, 2002).
Safety And Hazards
Future Directions
Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOZKJGKXYMEW-SQSZMTOTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenol-D10 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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